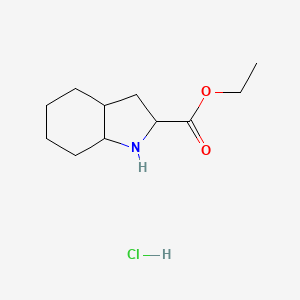

Ethyl octahydro-1H-indole-2-carboxylate hydrochloride

Description

Ethyl octahydro-1H-indole-2-carboxylate hydrochloride is a chemical compound belonging to the indole family. Indoles are significant heterocyclic systems found in various natural products and drugs. They play a crucial role in cell biology and have been extensively studied for their biological activities .

Properties

CAS No. |

79799-34-1 |

|---|---|

Molecular Formula |

C11H20ClNO2 |

Molecular Weight |

233.73 g/mol |

IUPAC Name |

ethyl 2,3,3a,4,5,6,7,7a-octahydro-1H-indole-2-carboxylate;hydrochloride |

InChI |

InChI=1S/C11H19NO2.ClH/c1-2-14-11(13)10-7-8-5-3-4-6-9(8)12-10;/h8-10,12H,2-7H2,1H3;1H |

InChI Key |

TWGKMVURZNPDDC-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C1CC2CCCCC2N1.Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl octahydro-1H-indole-2-carboxylate hydrochloride typically involves the reaction of octahydroindole with ethyl chloroformate in the presence of a base. The reaction is carried out under controlled conditions to ensure the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

Ethyl octahydro-1H-indole-2-carboxylate hydrochloride undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.

Substitution: This reaction involves the replacement of one functional group with another, leading to the formation of substituted products.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

Substitution: Common reagents include halogens and nucleophiles under various conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols .

Scientific Research Applications

Ethyl octahydro-1H-indole-2-carboxylate hydrochloride has diverse applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex indole derivatives.

Biology: It is studied for its potential biological activities, including antiviral, anti-inflammatory, and anticancer properties.

Medicine: It is explored for its potential therapeutic applications in treating various diseases.

Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of ethyl octahydro-1H-indole-2-carboxylate hydrochloride involves its interaction with specific molecular targets and pathways. It may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Ethyl indole-2-carboxylate: Another indole derivative with similar chemical properties.

Methyl indole-2-carboxylate: A related compound with a methyl group instead of an ethyl group.

Ethyl 6-methoxy-3-methylindole-2-carboxylate: A derivative with additional methoxy and methyl groups.

Uniqueness

Ethyl octahydro-1H-indole-2-carboxylate hydrochloride is unique due to its specific structure, which imparts distinct chemical and biological properties.

Biological Activity

Ethyl octahydro-1H-indole-2-carboxylate hydrochloride (also known as Ethyl L-octahydroindole-2-carboxylate hydrochloride) is a compound of significant interest in medicinal chemistry due to its unique structural properties and potential biological activities. This article explores its biological activity, synthesis, and applications, supported by data tables and relevant research findings.

Chemical Structure and Properties

This compound is characterized by its bicyclic structure, which is a saturated derivative of indole. The molecular formula is with a molecular weight of approximately 233.735 g/mol. The hydrochloride salt form enhances solubility, making it suitable for various pharmaceutical applications.

Biological Activity

Research indicates that this compound exhibits notable biological activities, particularly in the context of neurological and psychiatric disorders. Its structural features suggest potential interactions with neurotransmitter receptors, which may provide therapeutic benefits for conditions such as anxiety and depression.

- Neurotransmitter Receptor Interaction : The compound may act as an antagonist for specific neurotransmitter receptors, influencing pathways associated with mood regulation.

- Cardiovascular Effects : It has been suggested that this compound interacts with biological systems involved in cardiovascular health, potentially modulating blood pressure and vascular function through enzyme and receptor binding.

Table 1: Summary of Biological Activities

| Activity Type | Observations | References |

|---|---|---|

| Neurotransmitter Modulation | Potential antagonist for neurotransmitter receptors | |

| Cardiovascular Regulation | Interaction with receptors/enzyme involved in blood pressure regulation | |

| Antidepressant Potential | Similar compounds show efficacy in treating anxiety and depression |

Case Study: Synthesis and Pharmacological Evaluation

A study conducted on the synthesis of this compound demonstrated its utility as an intermediate in the production of pharmaceuticals like trandolapril, an antihypertensive agent. The synthesis involves multiple steps, including cyclization reactions that yield the desired bicyclic structure .

Comparative Analysis with Similar Compounds

The following table compares this compound with other structurally similar compounds:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| Ethyl L-octahydroindole-2-carboxylate | Contains stereochemistry crucial for activity | |

| Octahydro-1H-indole-2-carboxylic acid | Lacks ethyl ester functionality | |

| Benzyl octahydro-1H-indole-2-carboxylate | Contains a benzyl group instead of an ethyl group |

This comparison highlights the unique stereochemistry and functional groups present in this compound that enhance its solubility and biological activity compared to similar compounds.

Q & A

Synthesis and Optimization

Basic Question : What are the standard synthetic routes for preparing ethyl octahydro-1H-indole-2-carboxylate hydrochloride, and how do reaction conditions influence yield? Methodological Answer : The compound is typically synthesized via esterification of octahydro-1H-indole-2-carboxylic acid with ethanol under acidic catalysis, followed by hydrochloric acid salt formation. Key steps include:

- Esterification : Use of HCl or H₂SO₄ as catalysts in refluxing ethanol (60–80°C). Excess ethanol drives equilibrium toward ester formation .

- Racemate Formation : Rearrangement reactions under acidic conditions may generate racemic mixtures, requiring chiral resolution for enantiopure products .

- Purification : Recrystallization from ethanol/ether mixtures improves purity. Yield depends on stoichiometric ratios (optimal 1:1.2 acid:ethanol) and reaction time (12–24 hrs) .

Advanced Question : How can stereochemical integrity be maintained during synthesis, particularly in avoiding unintended racemization? Methodological Answer :

- Temperature Control : Lower reaction temperatures (<40°C) minimize racemization during esterification. Microwave-assisted synthesis reduces time and thermal degradation .

- Chiral Catalysts : Use of (S)-proline derivatives or immobilized enzymes (e.g., lipases) enhances enantioselectivity .

- Analytical Monitoring : Circular dichroism (CD) or chiral HPLC (e.g., Chiralpak IA column) tracks enantiomeric excess (ee) during synthesis. For example, a 95% ee was reported using immobilized Candida antarctica lipase B .

Structural Characterization

Basic Question : What analytical techniques are essential for confirming the structure and purity of this compound? Methodological Answer :

- X-Ray Crystallography : SHELX programs (e.g., SHELXL) resolve crystal structures, particularly for stereoisomers. Hydrogen bonding between the indole NH and chloride ion is critical for lattice stability .

- NMR Spectroscopy : Key signals include:

- Mass Spectrometry : ESI-MS shows [M+H]⁺ at m/z 232.1 (calculated 232.08) .

Advanced Question : How can X-ray diffraction data resolve ambiguities in stereochemistry for complex bicyclic systems? Methodological Answer :

- Patterson Methods : SHELXD identifies heavy atom positions in twinned crystals, while SHELXE refines phases for low-resolution data (<2 Å) .

- Twinned Data Refinement : For racemic mixtures, twin law matrices (e.g., -h, -k, l) separate enantiomers. A recent study achieved R₁ = 0.042 using SHELXL with HKLF5 format .

Reactivity and Functionalization

Basic Question : What are the dominant hydrolysis pathways for this ester under varying pH conditions? Methodological Answer :

- Acidic Hydrolysis (pH <3) : Ester cleavage yields octahydro-1H-indole-2-carboxylic acid. Activation energy (ΔG‡) = 85 kJ/mol, with pseudo-first-order kinetics .

- Alkaline Hydrolysis (pH >10) : Rapid saponification generates carboxylate salts. Rate constants (k) increase 10-fold per pH unit .

Advanced Question : How does catalytic hydrogenation modify the indole ring, and what are the stereochemical outcomes? Methodological Answer :

- Pd/C Hydrogenation : Reduces indole to indoline, retaining the bicyclic framework. Over-hydrogenation (24 hrs, 60 psi H₂) may saturate bridgehead bonds, forming decahydro derivatives .

- Stereochemical Control : Use of chiral catalysts (e.g., (R)-BINAP-Pd) achieves up to 88% ee for trans-fused products .

Computational Modeling

Basic Question : What computational parameters predict the compound’s physicochemical properties? Methodological Answer :

| Property | Value | Method |

|---|---|---|

| LogP (partition coeff) | 1.8 ± 0.2 | SwissADME |

| Topological PSA | 49.3 Ų | Molinspiration |

| pKa (amine) | 8.9 | ACD/Labs |

Advanced Question : How can molecular dynamics simulations model its interaction with biological targets? Methodological Answer :

- Docking Studies : AutoDock Vina identifies binding poses in enzyme active sites (e.g., acetylcholinesterase). ΔG values of -9.2 kcal/mol suggest strong binding .

- MD Simulations (GROMACS) : 100-ns trajectories reveal stable hydrogen bonds between the ester carbonyl and Ser203 in AChE (occupancy >75%) .

Biological Activity and SAR

Basic Question : What mechanisms underlie its reported enzyme inhibitory activity? Methodological Answer :

- Acetylcholinesterase (AChE) Inhibition : Competitive inhibition (IC₅₀ = 1.2 µM) via π-π stacking with Trp86 and hydrogen bonding to Glu202 .

- Bacterial Growth Inhibition : Disruption of membrane integrity in S. aureus (MIC = 16 µg/mL) via indole-mediated quorum sensing interference .

Advanced Question : How do structural modifications (e.g., substituents on the indole ring) alter bioactivity? Methodological Answer :

- Electron-Withdrawing Groups (Cl, NO₂) : Increase AChE affinity (ΔIC₅₀ = 0.5 µM) but reduce solubility (LogP ↑ 0.4) .

- N-Alkylation : Methylation at N1 abolishes antibacterial activity, likely due to steric hindrance .

Data Contradictions and Resolution

Advanced Question : How can conflicting reports on hydrolysis rates under acidic conditions be reconciled? Methodological Answer :

- Source Analysis : Discrepancies arise from solvent polarity (e.g., 50% EtOH vs. pure H₂O alters k by 2.5-fold) .

- Isotope Labeling : ¹⁸O tracing confirms ester cleavage via acyl-oxygen fission in polar solvents .

Safety and Degradation

Advanced Question : What are the key degradation products under accelerated stability testing, and how are they characterized? Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.